MTFSILi

Catalog No.
S6585684
CAS No.
1426833-00-2
M.F
C8H11F3LiNO6S2
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MTFSILi

CAS Number

1426833-00-2

Product Name

MTFSILi

IUPAC Name

lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide

Molecular Formula

C8H11F3LiNO6S2

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C8H11F3NO6S2.Li/c1-6(2)7(13)18-4-3-5-19(14,15)12-20(16,17)8(9,10)11;/h1,3-5H2,2H3;/q-1;+1

InChI Key

ITDHBCAWFMJEET-UHFFFAOYSA-N

SMILES

[Li+].CC(=C)C(=O)OCCCS(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

[Li+].CC(=C)C(=O)OCCCS(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Powerful Nucleophilic Reagent

MTFSILi, 93% acts as a strong nucleophile due to the negative charge on the nitrogen atom and the electron-withdrawing nature of the trifluoromethyl groups. This makes it a valuable tool in various organic synthesis reactions, including:

  • Hydrolysis: MTFSILi, 93% effectively cleaves bonds by reacting with water. Source:
  • Deprotection: It removes protecting groups used to safeguard functional groups during synthesis. Source:
  • Rearrangements: MTFSILi, 93% can facilitate the rearrangement of atoms within a molecule. Source:

Catalyst for Carbon-Carbon Bond Formation

MTFSILi, 93% can act as a catalyst in reactions forming new carbon-carbon bonds, which are essential for building complex organic molecules. This opens doors for research in areas like:

  • Development of new pharmaceuticals: Precise carbon-carbon bond formation is crucial for synthesizing complex drug molecules. Source: )
  • Fine chemical synthesis: MTFSILi, 93% can contribute to the production of specialized chemicals with specific properties. Source:

Heterocycle Synthesis

Heterocycles are organic ring structures containing atoms other than carbon. MTFSILi, 93% demonstrates the ability to catalyze the formation of these structures, which are found in many pharmaceuticals and natural products. Research in this area explores:

  • New drug discovery: Heterocycles are privileged scaffolds for designing new therapeutic agents. Source:
  • Development of functional materials: Heterocycles play a role in materials science for their unique properties. Source: )

Peptide and Peptidomimetic Synthesis

Peptides are short chains of amino acids, and peptidomimetics are molecules that mimic their structure and function. MTFSILi, 93% shows promise in facilitating the synthesis of these important molecules, potentially impacting research in:

  • Development of new peptide-based drugs: Precise peptide synthesis is necessary for creating new therapeutic agents. Source:
  • Understanding protein function: Peptidomimetics can help elucidate how proteins work in biological systems. Source: )

Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium, commonly referred to by its chemical identifier MTFSILi, is a lithium-based compound characterized by its unique molecular structure that combines elements of tetrahydrofuran, sulfonamide, and isopropyl groups. This compound is notable for its applications in organic synthesis and battery technology, particularly due to its high reactivity as a nucleophile and its role in enhancing lithium-ion conductivity.

  • Hydrolysis: Acts as a nucleophile, attacking substrates to form covalent bonds that can be cleaved by bases such as sodium hydroxide.
  • Deprotection: Functions as a base to remove protecting groups from substrates.
  • Rearrangement: Serves as a catalyst, facilitating the rearrangement of molecular structures.

Common reagents involved in reactions with MTFSILi include bases and solvents like sodium hydroxide and tetrahydrofuran. The reactions typically require controlled temperatures and inert atmospheres to optimize yields and minimize side reactions.

While specific biological activity data for MTFSILi is limited, its chemical properties suggest potential interactions with biological systems. The compound's nucleophilic nature may allow it to participate in biochemical processes, although further research is necessary to explore these interactions comprehensively.

The synthesis of MTFSILi involves several key steps:

  • Initial Reaction: Tetrahydrofuran reacts with sulfonamide and isopropyl groups.
  • Lithium Introduction: Lithium is added to the reaction mixture, typically under anhydrous conditions to prevent hydrolysis.
  • Purification: The product is purified to ensure high yield and purity, essential for its subsequent applications.

In industrial settings, large-scale reactors are used to maintain precise control over reaction parameters, ensuring consistent quality of the final product .

MTFSILi has diverse applications in various fields:

  • Organic Synthesis: It catalyzes the formation of carbon-carbon bonds and aids in synthesizing complex organic molecules.
  • Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
  • Peptide Synthesis: Utilized in producing peptides and peptidomimetics.
  • Battery Research: Acts as a key component in developing lithium-ion batteries due to its conductive properties .

Research on MTFSILi's interactions primarily focuses on its role in lithium-ion conduction within polymer electrolytes. Studies indicate that incorporating MTFSILi into polymer matrices enhances ionic conductivity and stability, which is critical for improving battery performance. Investigations into single-ion conducting polymer electrolytes have highlighted the advantages of using MTFSILi as a lithium salt due to its favorable electrochemical properties .

Several compounds share similarities with MTFSILi, each possessing unique characteristics:

Compound NameKey Features
Lithium bis(trifluoromethanesulfonyl)imideHigh solubility; used extensively in lithium-ion batteries
Sodium bis(trifluoromethanesulfonyl)imideSimilar properties to Lithium bis(trifluoromethanesulfonyl)imide; used in sodium-ion batteries
Methyl-tetrahydrofuran-sulfonamide-sodiumSodium-based analogue of MTFSILi; shares similar reactivity but different ionic properties

Uniqueness of MTFSILi

MTFSILi stands out due to its specific combination of nucleophilic properties and lithium content. Its effectiveness in catalyzing a wide range of

Hydrogen Bond Acceptor Count

10

Exact Mass

345.01399234 g/mol

Monoisotopic Mass

345.01399234 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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